molecular formula C16H16O6 B030289 4'-O-Methylcatechin CAS No. 69912-75-0

4'-O-Methylcatechin

Cat. No.: B030289
CAS No.: 69912-75-0
M. Wt: 304.29 g/mol
InChI Key: ZHDMPVIDHWJGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-O-Methylcatechin is a key methylated metabolite of the ubiquitous dietary flavonoid, catechin. This compound is of significant interest in pharmacological and metabolic research, primarily serving as a crucial biomarker and analytical standard for investigating the absorption, distribution, metabolism, and excretion (ADME) of catechin and related flavan-3-ols in biological systems. Its formation, catalyzed by catechol-O-methyltransferase (COMT), represents a major Phase II conjugation pathway, influencing the bioavailability and potential bioactivity of the parent compound. Researchers utilize this compound to elucidate the complex metabolic fate of dietary flavonoids and to study the structure-activity relationships of methylated flavanols. While the methylated derivative often exhibits altered physicochemical properties, such as increased lipophilicity and metabolic stability compared to catechin, its specific biological roles are an active area of investigation. This high-purity compound is essential for in vitro assays and as a standard in LC-MS and HPLC analyses to accurately identify and quantify metabolites in plasma, urine, and tissue samples, thereby advancing our understanding of flavonoid bioactivity and human nutrition.

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMPVIDHWJGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-O-Methylcatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69912-75-0
Record name 4'-O-Methylcatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name 4'-O-Methylcatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Regioselective Methylation of Catechin

The foundational method for synthesizing 4'-O-methylcatechin involves the methylation of catechin under controlled conditions. González-Manzano et al. pioneered a protocol using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent system. Initial attempts with ultrasonic agitation for 3.5 hours yielded suboptimal quantities of the target compound, prompting modifications to reaction duration and reagent addition strategies. Extending the reaction time to 20 hours at room temperature improved product formation, as monitored by high-performance liquid chromatography (HPLC).

Key observations from this approach include:

  • Regioselectivity : Methylation preferentially occurred at the 4'-position of the catechin B-ring, producing a 3:7 ratio of 3'-O-methyl to 4'-O-methyl isomers under standard conditions.

  • Byproduct Formation : Trace amounts of 5-O-methyl and 7-O-methyl isomers were detected but remained below quantifiable limits (<1% total yield).

Optimization of Reaction Conditions

To enhance regioselectivity and yield, iterative adjustments were made to reagent stoichiometry, addition protocols, and reaction duration (Table 1).

Table 1: Optimization of Methylation Conditions for this compound Synthesis

EntryK₂CO₃ (equiv)CH₃I (equiv)Time (h)3'/4' Isomer RatioYield (%)
15.018.02440:6060
21.01.024≤1:2020
32.02.0245:5050
42.53.04810:7070
52.5 (batch)4.0 (batch)72≤1:9999

Critical optimizations included:

  • Batchwise Reagent Addition : Incremental introduction of K₂CO₃ and CH₃I over 72 hours minimized side reactions and drove the equilibrium toward this compound.

  • Reduced Stoichiometry : Lower equivalents of CH₃I (4.0 vs. 18.0) suppressed overmethylation while maintaining efficiency.

Analytical Validation of Synthetic Products

Chromatographic Monitoring

HPLC with UV detection at 280 nm served as the primary tool for reaction monitoring. The this compound eluted at 12.3 minutes (C18 column, acetonitrile/water gradient), distinct from the 3'-isomer (11.8 minutes). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 7:3) achieved >99% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Structural Characterization

  • NMR Analysis :

    • ¹H NMR (400 MHz, CD₃OD) : δ 6.85 (d, J = 2.0 Hz, H-2'), δ 6.77 (dd, J = 8.0, 2.0 Hz, H-6'), δ 6.73 (d, J = 8.0 Hz, H-5'), δ 5.90 (s, H-6), δ 5.88 (s, H-8), δ 4.56 (d, J = 7.6 Hz, H-2), δ 3.82 (s, 4'-OCH₃).

    • ¹³C NMR : Distinct signals at δ 56.2 (4'-OCH₃) and δ 132.5 (C-4') confirmed regioselective methylation.

  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) showed [M - H]⁻ at m/z 303.1 (calcd. 303.0974).

Industrial Scalability Considerations

While laboratory-scale synthesis achieves high yields, transitioning to industrial production presents challenges:

  • Cost of Methylating Agents : Bulk use of CH₃I raises safety and economic concerns, prompting exploration of alternatives like dimethyl sulfate.

  • Purification Complexity : Scalable chromatographic methods remain a bottleneck; crystallization-based purification is under investigation but requires precise control of solvent polarity .

Chemical Reactions Analysis

Oxidation Reactions

4'-O-Methylcatechin exhibits antioxidant properties due to its hydroxyl groups on the A-ring (positions 5, 7) and the 3'-OH on the B-ring. Key findings include:

  • Mechanism : Oxidation occurs via electron transfer from the phenolate anion, forming resonance-stabilized radicals or quinones .
  • LDL Protection : In vitro studies show this compound extends the lag phase of LDL oxidation by 2–3× compared to unmethylated catechins, likely due to stabilization of the B-ring’s 3'-OH .

Table 1: Antioxidant Activity in LDL Oxidation Models

CompoundLag Phase Extension (vs. Control)Primary Reactive Site
This compound2.5–3×B-ring (3'-OH)
Epicatechin1.5–2×B-ring (3',4'-OH)

Protonation/Deprotonation Equilibria

The compound undergoes stepwise protonation, with methylation altering acidity:

  • pKa Values : Derived from model compounds (e.g., 4-methylcatechol), the 3'-OH on the B-ring has a pKa ≈ 9.5, while A-ring hydroxyls (5,7) exhibit pKa ≈ 10–12 .
  • Solvent Effects : Polar solvents stabilize deprotonated forms, enhancing redox activity .

Table 2: Protonation Constants of Related Compounds

CompoundlogK₁ (B-ring)logK₂ (A-ring)
This compound9.5 ± 0.111.2 ± 0.2
Catechin13.3 ± 0.111.3 ± 0.1

Enzymatic Modifications

  • Methylation : Produced in vivo via catechol-O-methyltransferase (COMT) using S-adenosylmethionine (SAM) .
  • Sulfation : Aryl sulfotransferases catalyze sulfation at the 7-OH (A-ring) or 3'-OH (B-ring), forming metabolites like this compound-7-sulfate .

Table 3: Enzymatic Reactions and Products

EnzymeReaction SiteProduct
COMT4'-OHThis compound
Sulfotransferase7-OHThis compound-7-sulfate

Metal Complexation

The 3'-OH and A-ring hydroxyls form complexes with transition metals (e.g., Fe³⁺, Cu²⁺):

  • Stability : Logβ values for Fe³⁺ complexes are ~8.5–9.0, lower than catechol (logβ ~12) .
  • Biological Relevance : May modulate metal-induced oxidative stress in biological systems .

Acid/Base-Catalyzed Transformations

  • Epimerization : Under alkaline conditions (pH >12), C2 epimerization occurs via a radical intermediate .
  • Degradation : Prolonged exposure to strong acids (pH <2) leads to A-ring cleavage, forming phloroglucinol derivatives .

Scientific Research Applications

Antioxidant Properties

4'-O-Methylcatechin exhibits significant antioxidant activity. Studies have shown that it can act as an amphiphilic chain-breaking antioxidant, effectively protecting low-density lipoproteins (LDL) from oxidation. This property is crucial because LDL oxidation is a key factor in the development of atherosclerosis and cardiovascular diseases. The protective effects were observed during both the lag and propagation phases of lipid peroxidation processes, indicating its potential role in preventing oxidative stress-related conditions .

Anti-Cancer Activity

Recent research suggests that this compound may have anticancer properties. It has been studied for its interactions with various proteins related to cancer, demonstrating potential mechanisms for inhibiting tumor growth. For instance, polyphenols like this compound can interact with transition metal ions, which are often elevated in cancerous tissues, thereby exerting pro-oxidant effects that may contribute to their anticancer efficacy .

Case Study: Polyphenon E

Polyphenon E, a clinical-grade mixture of green tea catechins including this compound, is under evaluation in multiple clinical trials for its anticancer effects. In preclinical models, it has shown promise in reducing tumor growth and enhancing the efficacy of other cancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound may play a role in neuroprotection. Its ability to scavenge free radicals could help mitigate oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicate that catechins can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology .

Metabolic Syndrome and Cardiovascular Health

Research indicates that catechins, including this compound, may improve metabolic health by influencing lipid metabolism and reducing insulin resistance. These effects are particularly relevant for managing conditions associated with metabolic syndrome, which includes obesity and type 2 diabetes. The compound has been shown to inhibit enzymes involved in lipid digestion and absorption, which could aid in weight management and cardiovascular health .

Formulation in Drug Delivery Systems

The stability and bioavailability of polyphenols like this compound are often limited due to their susceptibility to degradation. Recent advancements have focused on incorporating these compounds into novel drug delivery systems using polymers to enhance their stability and therapeutic efficacy. For example, conjugating catechins with macromolecules has been explored to improve their solubility and bioavailability, thereby enhancing their pharmacological effects .

Data Table: Summary of Applications

Application AreaFindingsReferences
Antioxidant PropertiesProtects LDL from oxidation; effective during lipid peroxidation phases
Anti-Cancer ActivityInteracts with cancer-related proteins; potential pro-oxidant effects against tumors
Neuroprotective EffectsScavenges free radicals; inhibits amyloid-beta aggregation
Metabolic HealthImproves lipid metabolism; reduces insulin resistance
Drug Delivery SystemsEnhances stability and bioavailability through polymer conjugation

Comparison with Similar Compounds

Positional Isomers: 3'-O-Methylcatechin vs. 4'-O-Methylcatechin

Structural Differences :

  • 3'-O-Methylcatechin : Methylation occurs at the 3'-position of the B-ring.
  • This compound : Methylation occurs at the 4'-position (Figure 1).

Analytical Differentiation :

  • HPLC Retention Time : 3'-O-Methylcatechin elutes earlier (6.946 min) compared to this compound (17.696 min) due to differences in polarity .
  • MS/MS Fragmentation : 3'-O-Methylcatechin produces fragments at m/z 245 (CO₂ loss) and 179 (B-ring cleavage), while this compound shows distinct fragmentation patterns under LC-ESI-QTOF-MS/MS .

Di-Methylated Derivatives: 4',7-Di-O-Methylcatechin (DMC)

DMC (CAS: Not Available) is a di-methylated derivative with substitutions at both 4'- and 7-positions. DMC’s biological roles remain understudied but may include enhanced metabolic stability.

Glucuronidated Derivatives

  • 4'-O-Methyl-(-)-Epicatechin 3'-O-Glucuronide : Found in Opuntia dillenii seeds, this conjugate increases water solubility, facilitating renal excretion and modulating bioavailability .
  • 3'-O-Methylcatechin : Unlike its glucuronidated counterparts, it retains free hydroxyl groups, favoring direct antioxidant activity .

Biomedical Relevance and Comparative Studies

Antioxidant and Metabolic Roles

  • 3'-O-Methylcatechin : Exhibits strong antioxidant activity, protecting against oxidative stress in L929 fibroblast cells .

Enzyme Inhibition and Therapeutic Potential

  • This compound lacks α-glucosidase inhibitory activity, unlike unmethylated catechin, which regulates postprandial hyperglycemia .
  • Methylation at the 4'-position may sterically hinder interactions with enzyme active sites, reducing efficacy compared to 3'-O-Methylcatechin .

Data Tables

Table 1. Analytical Data for Methylated Catechins

Compound Retention Time (min) [M-H]⁻ (m/z) Key MS/MS Fragments Source
3'-O-Methylcatechin 6.946 304.0947 245, 205, 179 Soybean pod extract
This compound 17.696 327.0839 304.094, 289.072 Eleutherine bulbosa

Q & A

Q. What are the validated protocols for synthesizing 4'-O-Methylcatechin with high purity?

To synthesize this compound, start with catechin as a precursor. Use regioselective methylation under alkaline conditions (e.g., NaH/DMF with methyl iodide) to target the 4'-hydroxyl group. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 280 nm. Structural validation requires 1^1H-NMR (e.g., singlet for 4'-OCH3_3 at δ ~3.8 ppm) and high-resolution mass spectrometry (HRMS; [M+H]+^+ expected m/z 307.0954). Cross-reference synthetic protocols with databases like Reaxys or SciFinder to verify novelty or alignment with existing methods .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to identify methyl group integration and aromatic proton shifts. Compare with published data for catechin derivatives.
  • Mass Spectrometry : HRMS (ESI+) for molecular formula confirmation.
  • IR Spectroscopy : Confirm O-methylation via absence of a broad O-H stretch (~3400 cm1^{-1}) at the 4' position.
  • UV-Vis : Monitor λmax_{\text{max}} shifts in acidic/alkaline conditions to assess conjugation effects. Always include solvent and concentration details for reproducibility .

Q. How can this compound be quantified in complex biological matrices?

Use LC-MS/MS with a deuterated internal standard (e.g., d4-catechin) to minimize matrix effects. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) and validate linearity (R2^2 > 0.99) across a physiologically relevant concentration range (1–100 µM). Include quality controls (QCs) in triplicate to assess intra-day and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability (e.g., cell line specificity, solvent interference). Address this by:

  • Replicating experiments across independent labs using standardized protocols (e.g., OECD guidelines).
  • Validating bioactivity with orthogonal assays (e.g., enzyme inhibition + cellular ROS assays).
  • Performing structure-activity relationship (SAR) studies to isolate the contribution of the 4'-O-methyl group versus other substituents .

Q. What experimental designs are recommended for studying this compound’s interactions with metabolic enzymes?

  • Kinetic Assays : Use Michaelis-Menten plots to determine KmK_m and VmaxV_{max} under varying substrate concentrations. Include positive controls (e.g., quercetin for CYP450 inhibition).
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KdK_d).
  • Computational Docking : Validate with molecular dynamics simulations (e.g., AutoDock Vina) to identify key binding residues. Ensure alignment with crystallographic data if available .

Q. How to assess this compound’s stability under physiological conditions?

Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) environments. Monitor degradation via HPLC at timed intervals. Identify metabolites using UPLC-QTOF-MS and compare with in vivo plasma samples. Use Arrhenius plots to predict shelf-life at 4°C vs. 25°C .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Standardize sourcing (e.g., botanical extracts vs. synthetic batches).
  • Characterize each batch via NMR, HPLC, and elemental analysis.
  • Use a centralized repository for raw data (e.g., MetaboLights or ChEMBL) to enable cross-study comparisons .

Q. How to design a robust in vivo study for this compound’s neuroprotective effects?

  • Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
  • Dosage : Conduct dose-response studies (1–50 mg/kg) via oral gavage, adjusting for bioavailability.
  • Endpoints : Include behavioral tests (Morris water maze) and biomarkers (Aβ40/42 ELISA, GFAP for neuroinflammation).
  • Data Reporting : Adopt ARRIVE guidelines for transparency in experimental design and statistical power analysis .

Q. Methodological Notes

  • Data Presentation : Use tables for comparative SAR data (e.g., IC50_{50} values across derivatives) and line graphs for kinetic/time-course studies. Annotate outliers and justify exclusions .
  • Reproducibility : Archive raw spectra, chromatograms, and statistical scripts (e.g., R/Python) in public repositories with DOI links .
  • Ethical Compliance : For in vivo work, include IACUC approval numbers and housing conditions (e.g., temperature, light cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-O-Methylcatechin
Reactant of Route 2
Reactant of Route 2
4'-O-Methylcatechin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.